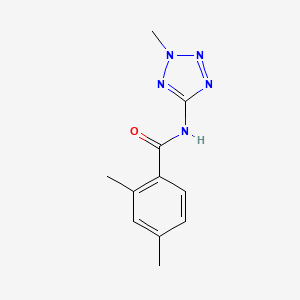
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide, also known as DMTB, is a chemical compound with a molecular formula of C12H13N5O. It is a white crystalline powder that is soluble in water and organic solvents. DMTB has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide involves its inhibition of PDE4. PDE4 is a cAMP-specific phosphodiesterase that hydrolyzes cAMP to AMP. By inhibiting PDE4, this compound increases the levels of cAMP in cells, which activates the cAMP-dependent protein kinase (PKA) pathway. The PKA pathway regulates a variety of physiological processes, including gene expression, cell proliferation, and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound increases the levels of cAMP and cGMP in cells, which leads to the activation of the PKA pathway. This activation of the PKA pathway has been shown to regulate a variety of cellular processes, including gene expression, cell proliferation, and metabolism. In vivo studies have demonstrated that this compound has anti-inflammatory, anti-tumor, and anti-depressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide has several advantages as a tool for scientific research. It is a selective inhibitor of PDE4, which allows for the specific modulation of the cAMP/PKA pathway. It has high potency and specificity, which allows for the use of low concentrations in experiments. However, this compound also has several limitations. It is a relatively expensive compound, which can limit its use in large-scale experiments. It is also a potent inhibitor of PDE4, which can lead to off-target effects in cells.
Direcciones Futuras
There are several future directions for the use of 2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide in scientific research. One area of interest is the role of PDE4 in the regulation of immune cell function. This compound has been shown to have anti-inflammatory effects, and further research is needed to elucidate the mechanism of action of PDE4 in immune cells. Another area of interest is the use of this compound as a potential therapeutic agent for the treatment of depression and other psychiatric disorders. This compound has been shown to have anti-depressant effects in animal models, and further research is needed to determine its potential as a therapeutic agent in humans.
Métodos De Síntesis
The synthesis of 2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide involves the reaction of 2,4-dimethylbenzoyl chloride with 2-methyl-5-nitrotetrazole in the presence of a base such as sodium carbonate. The resulting product is then reduced with hydrogen gas over a palladium catalyst to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide has been used extensively in scientific research as a tool to study the role of cyclic nucleotide phosphodiesterases (PDEs) in various physiological processes. PDEs are a family of enzymes that regulate the levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This compound is a selective inhibitor of PDE4, one of the four subfamilies of PDEs. By inhibiting PDE4, this compound increases the levels of cAMP and cGMP in cells, which in turn leads to a variety of physiological effects.
Propiedades
IUPAC Name |
2,4-dimethyl-N-(2-methyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-7-4-5-9(8(2)6-7)10(17)12-11-13-15-16(3)14-11/h4-6H,1-3H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLXPCODPIASOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NN(N=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol](/img/structure/B7646933.png)
![1-(2-Fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7646940.png)
![2-[[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7646943.png)

![(1R,2R)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7646948.png)
![(2S)-1-[3-[(4-propan-2-ylsulfanylbenzoyl)amino]propyl]pyrrolidine-2-carboxamide](/img/structure/B7646968.png)
![N-[(1R,2S)-2-(2-chlorophenyl)cyclopropyl]-2-(pyridin-2-ylmethylsulfanyl)acetamide](/img/structure/B7646976.png)
![(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7646978.png)
![methyl N-[(2S)-3-methyl-1-[[4-(2-methylpropanoylamino)phenyl]methylamino]-1-oxobutan-2-yl]carbamate](/img/structure/B7646988.png)
![[4-methyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazol-5-yl]-[(3S)-3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7646996.png)
![2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7647004.png)
![N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B7647015.png)
![1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7647029.png)
![3-[Methyl-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)amino]propanoic acid](/img/structure/B7647045.png)